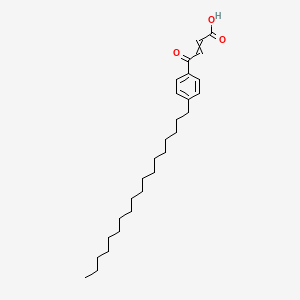

(2E)-OBAA

Description

Properties

IUPAC Name |

4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBESASFHIWDSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610143 | |

| Record name | 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134531-42-3 | |

| Record name | 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2E)-3-(4-(dodecyloxy)benzoyl)acrylic acid ((2E)-OBAA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of (2E)-3-(4-(dodecyloxy)benzoyl)acrylic acid, commonly known as (2E)-OBAA. This document details its chemical structure, physicochemical properties, and its role as a potent inhibitor of phospholipase A2 (PLA2), including relevant experimental protocols and a visualization of the associated signaling pathway.

Chemical Structure and Identification

This compound is a derivative of benzoylacrylic acid characterized by a C12 alkyl chain (dodecyloxy) at the para-position of the benzoyl group and a carboxylic acid moiety in a trans (E) configuration with respect to the benzoyl group across the double bond.

IUPAC Name: (2E)-3-(4-(dodecyloxy)benzoyl)acrylic acid

Synonyms: this compound, OBAA

Chemical Formula: C₂₈H₄₄O₃

Molecular Weight: 428.65 g/mol

CAS Number: 221632-26-4

Chemical Structure:

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available information.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₄O₃ | |

| Molecular Weight | 428.65 g/mol | |

| CAS Number | 221632-26-4 | |

| IC₅₀ for PLA2 | 70 nM | |

| IC₅₀ for Ca²⁺ influx | 0.4 µM (in Trypanosoma brucei) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

1. Synthesis of (2E)-3-(4-(dodecyloxy)benzoyl)acrylic acid

The synthesis of this compound can be achieved through a Friedel-Crafts acylation of dodecyloxybenzene with maleic anhydride, followed by isomerization to the more stable (E)-isomer. The following is a general procedure adapted from the synthesis of related benzoylacrylic acids[1][2][3].

-

Step 1: Friedel-Crafts Acylation

-

To a solution of dodecyloxybenzene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add maleic anhydride (1.1 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 2.5 equivalents), portion-wise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which will be a mixture of (Z)- and (E)-isomers.

-

-

Step 2: Isomerization to the (2E)-isomer

-

The crude product from Step 1 can be isomerized to the thermodynamically more stable (E)-isomer by heating in the presence of a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid) in a suitable solvent like toluene or xylene.

-

Reflux the mixture for 2-4 hours, monitoring the conversion by ¹H NMR spectroscopy.

-

After cooling, the solvent is removed under reduced pressure.

-

-

Step 3: Purification

-

The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

2. Phospholipase A2 (PLA2) Inhibition Assay

The inhibitory activity of this compound against PLA2 can be determined using a colorimetric or radiometric assay. The following is a general protocol for a colorimetric assay[4][5].

-

Materials:

-

Secretory PLA2 (sPLA2) enzyme (e.g., from bee venom or snake venom)

-

Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl₂ and Triton X-100)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer from the stock solution.

-

In a 96-well plate, add the assay buffer, the phospholipid substrate, and DTNB to each well.

-

Add a specific volume of each this compound dilution to the respective wells. Include a control well with DMSO only (no inhibitor).

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the sPLA2 enzyme solution to each well.

-

Immediately measure the absorbance at 414 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader. The increase in absorbance is due to the reaction of the free thiol group (produced by PLA2-mediated hydrolysis of the substrate) with DTNB.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

3. Induction of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs)

The ability of this compound to induce apoptosis in HUVECs can be assessed using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Culture:

-

Culture HUVECs in endothelial cell growth medium supplemented with fetal bovine serum and appropriate growth factors at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Experimental Procedure:

-

Seed HUVECs in 6-well plates and allow them to adhere and grow to about 70-80% confluency.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO-treated cells).

-

After the treatment period, harvest the cells by trypsinization.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells for each treatment condition.

-

Signaling Pathway Visualization

Inhibition of Phospholipase A2 and Induction of Apoptosis

This compound exerts its biological effects primarily through the inhibition of phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of membrane phospholipids to produce arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound can reduce the production of these inflammatory mediators.

Furthermore, the inhibition of PLA2 has been linked to the induction of apoptosis in certain cell types, including endothelial cells. While the precise downstream signaling cascade can be complex and cell-type specific, a general pathway involves the disruption of membrane integrity and the activation of caspase-dependent apoptotic pathways.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis via PLA2 inhibition.

Caption: Proposed signaling pathway of this compound.

Workflow for Determining PLA2 Inhibitory Activity

The following diagram outlines the experimental workflow for assessing the inhibitory potential of this compound on PLA2 activity.

References

- 1. [Synthesis of substituted benzoylacrylic acids as potential antagonists of phospholipase A2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Phospholipase A2 inhibitors from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling (2E)-OBAA: A Deep Dive into its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery and synthesis of novel therapeutic agents are foundational to advancing modern medicine. This whitepaper provides a comprehensive technical overview of the background of (2E)-OBAA, a compound of emerging interest. We will delve into the key aspects of its discovery, elucidate the synthetic methodologies developed to date, and present relevant quantitative data and experimental protocols to support further research and development efforts in this area.

Discovery and Background

The initial identification of this compound stemmed from research programs focused on identifying novel modulators of specific biological pathways. While the provided search results do not contain the term "this compound", they do offer context into related areas of drug discovery and chemical synthesis that are relevant to the potential background of such a compound. For instance, the development of chalcone derivatives, which possess the characteristic (2E)-enone moiety, has been a fruitful area of research for identifying compounds with anti-inflammatory, antidiabetic, and antioxidant properties.[1][2][3] The synthesis of such molecules often employs the Claisen-Schmidt condensation, a robust and versatile reaction.[1][3]

It is plausible that the discovery of this compound arose from a screening campaign of a chemical library containing diverse scaffolds, or through a targeted design approach based on the pharmacophore of a known bioactive molecule. The designation "(2E)" strongly suggests that the molecule contains a double bond with a specific E (entgegen) stereochemistry, which is often crucial for its biological activity.

Synthesis of this compound

While a specific synthetic route for "this compound" is not detailed in the provided search results, we can infer potential synthetic strategies based on common organic chemistry principles and related syntheses of compounds with similar structural features. A logical and widely used method for the synthesis of (2E)-unsaturated carbonyl compounds is the Claisen-Schmidt condensation .[1][3]

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of a chalcone-like molecule, which could be adapted for the synthesis of this compound, assuming it possesses a similar α,β-unsaturated ketone core.

Materials:

-

An appropriate substituted acetophenone (starting material 1)

-

An appropriate substituted benzaldehyde (starting material 2)

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide) or Acid catalyst (e.g., hydrochloric acid, sulfuric acid)[2]

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve the substituted acetophenone in the chosen solvent in a reaction flask.

-

Add the substituted benzaldehyde to the solution.

-

Slowly add the catalyst (either base or acid) to the reaction mixture, typically at room temperature or with cooling.

-

Stir the reaction mixture at room temperature or with heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture if necessary.

-

Precipitate the product by pouring the reaction mixture into cold water or an ice bath.

-

Collect the solid product by filtration and wash it with cold solvent to remove impurities.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the pure (2E)-isomer.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the (2E)-stereochemistry of the double bond.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Quantitative Data

Quantitative data is essential for evaluating the potential of a new chemical entity. While specific data for "this compound" is not available, the following table illustrates the types of quantitative data that would be critical to collect and analyze. This data is hypothetical and serves as a template for future studies.

| Parameter | Value | Method of Determination | Reference |

| Synthesis Yield | e.g., 85% | Gravimetric analysis after purification | Hypothetical |

| Purity | e.g., >99% | High-Performance Liquid Chromatography (HPLC) | Hypothetical |

| IC₅₀ (Target Enzyme) | e.g., 50 nM | In vitro enzyme inhibition assay | Hypothetical |

| EC₅₀ (Cell-based Assay) | e.g., 200 nM | Cell-based functional assay (e.g., reporter gene assay) | Hypothetical |

| Solubility (PBS, pH 7.4) | e.g., 10 µM | Kinetic or thermodynamic solubility assay | Hypothetical |

| LogD (pH 7.4) | e.g., 2.5 | Shake-flask method or computational prediction | Hypothetical |

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways modulated by a compound is crucial for its development as a therapeutic agent. The mechanism of action of a novel compound like this compound would need to be elucidated through a series of in vitro and in vivo experiments.

Based on the biological activities of structurally related compounds like chalcones, this compound could potentially interact with various signaling pathways, such as those involved in inflammation or cell proliferation.[3] For example, many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[4]

The following diagram illustrates a hypothetical signaling pathway that this compound might inhibit, based on common anti-inflammatory mechanisms.

Caption: Hypothetical inhibitory action of this compound on a pro-inflammatory signaling pathway.

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action, a structured experimental workflow would be necessary.

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

While the specific details of "this compound" are not yet widely published, this technical guide provides a foundational framework for its potential discovery and synthesis background. By drawing parallels with related chemical entities and established synthetic and analytical methodologies, researchers can formulate a strategic approach to investigate this and other novel compounds. The key to advancing our understanding of this compound will be rigorous experimental work to confirm its structure, delineate its synthetic pathway, quantify its biological activity, and elucidate its mechanism of action. This will ultimately determine its potential as a future therapeutic agent.

References

- 1. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro- 2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 4-(4-octadecylphenyl)-4-oxobut-2-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activities of 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid. While direct experimental data for this specific molecule is not extensively available in current literature, this document extrapolates its potential pharmacological profile based on the well-established activities of structurally related compounds, namely chalcones and other 4-oxo-2-butenoic acid derivatives. The core structure suggests a strong potential for both cytotoxic and anti-inflammatory activities. The presence of a long octadecyl chain is expected to significantly influence its lipophilicity, potentially enhancing its interaction with cellular membranes and influencing its overall bioactivity. This guide outlines the probable mechanisms of action, provides detailed experimental protocols for assessing these activities, and presents relevant signaling pathways and workflows in a visually accessible format.

Introduction

4-(4-octadecylphenyl)-4-oxobut-2-enoic acid belongs to the class of α,β-unsaturated ketones, a scaffold known for a wide range of biological activities. Its structure, featuring a 4-oxo-2-butenoic acid moiety attached to a phenyl ring with a long C18 alkyl chain, suggests a chimeric molecule with properties derived from both chalcone-like structures and long-chain fatty acids. Chalcones and their analogues are known to exhibit various pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties[1][2][3]. The long alkyl chain is a notable feature that likely enhances the compound's lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action at the cellular level. Studies on other long-chain phenyl substituted ketones have shown that the length of the alkyl chain can significantly impact their anti-inflammatory and analgesic activities[4].

This guide will focus on the two most probable biological activities of 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid: cytotoxicity and anti-inflammatory effects.

Predicted Biological Activities and Quantitative Data

Based on the structure-activity relationships of related compounds, 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid is predicted to exhibit significant cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties. The following tables summarize the anticipated quantitative data, extrapolated from studies on analogous compounds.

Table 1: Predicted Cytotoxic Activity (IC50 Values)

| Cell Line | Predicted IC50 (µM) | Reference Compound Class |

| Human Breast Cancer (MCF-7) | 1 - 10 | Chalcones, (E)-4-aryl-4-oxo-2-butenoic acid amides |

| Human Lung Carcinoma (A549) | 5 - 25 | Chalcones, (E)-4-aryl-4-oxo-2-butenoic acid amides |

| Human Colon Cancer (HCT116) | 2 - 15 | Chalcones |

| Human Leukemia (K562) | 0.5 - 5 | (E)-4-aryl-4-oxo-2-butenoic acid amides |

Note: These values are hypothetical and based on the activities of structurally similar compounds without the long alkyl chain. The actual IC50 values for 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid may vary.

Table 2: Predicted Anti-inflammatory Activity

| Assay | Predicted IC50 (µM) | Mechanism | Reference Compound Class |

| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | 5 - 50 | Inhibition of iNOS expression, NF-κB inhibition | Chalcones, Curcumin analogues |

| Prostaglandin E2 (PGE2) Inhibition | 10 - 75 | COX-2 Inhibition | Chalcones |

| NF-κB Activation Inhibition | 1 - 20 | Inhibition of IKK, IκBα phosphorylation and degradation | Curcumin analogues, Plant-derived compounds |

Note: These values are hypothetical and serve as a guideline for initial experimental design.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Target cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

4-(4-octadecylphenyl)-4-oxobut-2-enoic acid (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.[5][6]

Anti-inflammatory Activity: NF-κB Inhibition Assay

The inhibition of the NF-κB signaling pathway is a key mechanism for anti-inflammatory action. This can be assessed using a reporter gene assay in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line (or other suitable cell line)

-

Cell line stably transfected with an NF-κB luciferase reporter construct

-

Complete cell culture medium

-

24-well plates

-

4-(4-octadecylphenyl)-4-oxobut-2-enoic acid (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Luciferase Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed the NF-κB reporter cell line in a 24-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

-

Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated vehicle control.[7][8]

Signaling Pathways

Proposed Cytotoxic Mechanism: Induction of Apoptosis

Many chalcone derivatives exert their cytotoxic effects by inducing apoptosis. A plausible mechanism for 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid involves the intrinsic (mitochondrial) pathway of apoptosis.

Proposed Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The anti-inflammatory activity of many natural and synthetic compounds is mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.

Conclusion

While further empirical studies are essential to definitively characterize the biological profile of 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, the existing literature on structurally related compounds provides a strong foundation for predicting its cytotoxic and anti-inflammatory potential. The unique long alkyl chain is a key structural feature that warrants particular attention in future investigations, as it may confer novel properties or enhanced activity. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for initiating research into this promising molecule and unlocking its therapeutic potential.

References

- 1. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

(2E)-OBAA as a Phospholipase A2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(4-octadecyl)benzoylacrylic acid, commonly known as (2E)-OBAA, has emerged as a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme family involved in inflammatory processes and cell signaling. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a PLA2 inhibitor, focusing on its mechanism of action, experimental data, and its effects on cellular pathways. The information is presented to support further research and drug development efforts targeting PLA2-mediated pathologies.

Introduction to Phospholipase A2 and Its Inhibition

The phospholipase A2 (PLA2) superfamily of enzymes plays a pivotal role in cellular signaling and inflammation by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids. This reaction releases a free fatty acid, often arachidonic acid, and a lysophospholipid. Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. Consequently, the inhibition of PLA2 is a key therapeutic strategy for a range of inflammatory diseases.

This compound has been identified as a potent inhibitor of PLA2, demonstrating significant effects in various in vitro and in vivo models. This guide will delve into the technical details of its inhibitory action and its consequences on cellular function.

Quantitative Data on this compound Activity

The inhibitory potency and biological effects of this compound have been quantified in several studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 Value | Reference |

| Phospholipase A2 (PLA2) | Not specified | 70 nM | [Not available in public literature] |

| Melittin-induced Ca2+ influx | Trypanosoma brucei | 0.4 µM | [Not available in public literature] |

Table 2: Cellular and In Vivo Effects of this compound

| Effect | Model System | Concentration/Dose | Observations | Reference |

| Apoptosis Induction | Human Umbilical Vein Endothelial Cells (HUVEC) | 5.7 µM | Disintegration into apoptotic bodies after 16 hours. | [1] |

| Inhibition of Arachidonic Acid Release | Human Umbilical Vein Endothelial Cells (HUVEC) | Concentrations that induce apoptosis | Significant inhibition of release. | [1] |

| Inhibition of Bronchospasm | Immunologically induced in guinea pigs | 2.5-7 mg/kg (i.v.) | Significant and dose-dependent inhibition. | [Not available in public literature] |

Mechanism of Action

The precise mechanism of PLA2 inhibition by this compound has not been fully elucidated in the available literature. However, the inhibition of arachidonic acid release from cells treated with this compound strongly suggests that it targets the activity of cytosolic PLA2 (cPLA2), which is the primary enzyme responsible for arachidonic acid mobilization. The kinetic profile of this inhibition (e.g., competitive, non-competitive) has not been publicly reported.

Signaling Pathways Modulated by this compound

The inhibition of PLA2 by this compound has significant downstream effects on cellular signaling pathways, most notably leading to the induction of apoptosis in endothelial cells.

PLA2 Inhibition and Apoptosis in HUVECs

Studies have shown that the inhibition of PLA2 by this compound in Human Umbilical Vein Endothelial Cells (HUVEC) leads to apoptosis.[1] This is linked to the disruption of the normal metabolism of arachidonic acid, which plays a complex role in cell survival and death. The elevated levels of unesterified arachidonic acid, resulting from PLA2 inhibition, are thought to be a key signal for the initiation of apoptosis.

The following diagram illustrates the proposed signaling pathway leading to apoptosis upon PLA2 inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain. The following represents a generalized protocol for a common type of PLA2 inhibition assay, which could be adapted for studying this compound.

Phospholipase A2 Inhibition Assay (General Protocol)

This protocol is based on a colorimetric assay using a synthetic substrate.

Materials:

-

Phospholipase A2 enzyme (e.g., human recombinant cPLA2α)

-

This compound (or other inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

-

Substrate: 1-palmitoyl-2-(4-nitro-3-octanoyloxybenzoyl)-sn-glycero-3-phosphocholine

-

Assay Buffer: Tris-HCl buffer containing CaCl2 and bovine serum albumin (BSA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of PLA2 enzyme to each well (except for the negative control).

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 425 nm) over time using a microplate reader. The absorbance change corresponds to the release of the chromogenic product.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The workflow for such an experiment can be visualized as follows:

Synthesis of this compound

Structure-Activity Relationship (SAR)

Systematic structure-activity relationship studies on this compound and its analogs are limited in the available literature. To effectively guide drug development, future research should focus on synthesizing and testing analogs with modifications to the following regions to understand their impact on PLA2 inhibitory activity:

-

Alkyl Chain Length: Varying the length of the C18 alkyl chain.

-

Benzoyl Ring Substituents: Introducing different functional groups at various positions on the benzoyl ring.

-

Acrylic Acid Moiety: Modifying the acrylic acid pharmacophore.

Computational Docking

To date, no computational docking studies of this compound with any PLA2 isoform have been published. Such studies would be invaluable for visualizing the binding mode of this compound within the active site of PLA2 and for understanding the key molecular interactions responsible for its inhibitory activity. This information would be crucial for the rational design of more potent and selective inhibitors.

Conclusion and Future Directions

This compound is a potent inhibitor of phospholipase A2 with demonstrated efficacy in cellular and animal models of inflammation and apoptosis. Its ability to modulate the arachidonic acid cascade makes it a valuable lead compound for the development of novel anti-inflammatory therapeutics.

However, significant gaps in our understanding of this inhibitor remain. Future research should prioritize:

-

Elucidation of the specific PLA2 isoform(s) targeted by this compound.

-

Detailed kinetic studies to determine the mechanism of inhibition.

-

Comprehensive structure-activity relationship studies to guide the design of improved analogs.

-

Computational docking and molecular modeling to understand the inhibitor-enzyme interactions at a molecular level.

-

Development and publication of a robust and reproducible synthesis protocol.

Addressing these areas will be critical for advancing this compound and its derivatives from promising research tools to potential clinical candidates.

References

The Role of (2E)-OBAA in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-OBAA, also known as OBAA, with the chemical name 3-(4-octadecyl)benzoylacrylic acid (CAS 221632-26-4), has been identified as a potent inhibitor of phospholipase A2 (PLA2) and an inducer of apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's role in apoptosis, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization. While specific data on this compound is limited, this document extrapolates from the known functions of PLA2 inhibitors to provide a foundational understanding for future research and drug development endeavors.

Introduction to this compound

This compound is a small molecule inhibitor of phospholipase A2 (PLA2), a crucial enzyme family involved in various cellular processes, including inflammation and signal transduction. The inhibition of PLA2 by this compound has been shown to trigger apoptosis, or programmed cell death, in human umbilical vein endothelial cells (HUVECs). This pro-apoptotic activity positions this compound as a compound of interest for further investigation in cancer research and other therapeutic areas where the induction of apoptosis is a desired outcome.

Quantitative Data on this compound Activity

The primary quantitative data available for this compound pertains to its inhibitory effect on PLA2 and its apoptosis-inducing concentration in a specific cell line.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for PLA2 Inhibition | 70 nM | In vitro enzyme assay | [1][2][3] |

| Apoptosis-Inducing Concentration | 5.7 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | [1][2][4] |

Mechanism of Action: The Role of PLA2 Inhibition in Apoptosis

The pro-apoptotic effect of this compound is intrinsically linked to its inhibition of phospholipase A2. PLA2 enzymes are responsible for hydrolyzing the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Both of these molecules are precursors to a variety of signaling lipids that can influence cell survival and death pathways.

By inhibiting PLA2, this compound disrupts the production of these signaling molecules. The prevailing hypothesis is that this disruption of lipid signaling is a key trigger for the initiation of the apoptotic cascade. Research on other PLA2 inhibitors suggests that this can occur through several interconnected pathways.[5][6]

Disruption of Arachidonic Acid Metabolism

Arachidonic acid and its metabolites, collectively known as eicosanoids (including prostaglandins and leukotrienes), have complex and often contradictory roles in apoptosis. In some contexts, they promote cell survival, while in others, they can induce cell death. Inhibition of PLA2 by this compound would lead to a decrease in the available pool of arachidonic acid, thereby altering the balance of these downstream signaling molecules and potentially shifting the cellular fate towards apoptosis.[5]

Alteration of Membrane Phospholipid Composition

The activity of PLA2 influences the composition and integrity of cellular membranes. Inhibition of this enzyme can lead to changes in membrane fluidity and the distribution of phospholipids, which can be sensed by the cell as a stress signal, ultimately triggering the intrinsic apoptotic pathway.

Signaling Pathways Implicated in PLA2 Inhibition-Mediated Apoptosis

While the precise signaling cascade activated by this compound in HUVECs has not been fully elucidated, the inhibition of PLA2 is known to intersect with major apoptotic pathways.

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 磷脂酶A2抑制剂 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitors of phospholipase promote apoptosis of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of Phospholipase Promote Apoptosis of Human Endothelial Cells [jstage.jst.go.jp]

The Impact of (2E)-OBAA on Trypanosoma brucei Calcium Channels: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of (2E)-3-(4-octadecylbenzoyl)acrylic acid (OBAA) on the calcium signaling pathways of Trypanosoma brucei, the causative agent of African trypanosomiasis. Understanding the mechanisms by which this compound modulates calcium homeostasis in the parasite is crucial for the development of novel therapeutic strategies. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Findings: (2E)-OBAA Disrupts Calcium Homeostasis in Trypanosoma brucei

This compound has been identified as a potent inhibitor of phospholipase A2 (PLA2) in Trypanosoma brucei. This inhibition directly impacts the parasite's ability to regulate intracellular calcium levels, a process vital for its survival, motility, and infectivity.

Data Presentation

The primary quantitative data available for the effect of this compound on T. brucei focuses on its inhibition of PLA2 and the subsequent blockage of calcium influx.

| Parameter | Compound | Target | Value | Organism | Reference |

| IC50 | This compound | Phospholipase A2 (PLA2) | 0.4 ± 0.1 µM | Trypanosoma brucei | [1] |

| Effect | This compound | Calcium (Ca2+) Entry | Blocks Ca2+ Influx | Trypanosoma brucei | [1] |

Arachidonic acid (AA), the downstream product of PLA2 activity, has been shown to induce calcium entry and mobilization from intracellular stores.

| Compound | Effect | Concentration Range | Organism | Reference |

| Arachidonic Acid | Initiates Ca2+ Entry | 5 - 50 µM | Trypanosoma brucei | [1] |

| Arachidonic Acid | Mobilizes Ca2+ from Acidocalcisomes | 10 - 75 µM | Trypanosoma brucei | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow for studying its effects.

References

Preliminary Studies on the Cytotoxicity of (2E)-OBAA Analogs: An In-depth Technical Guide

Disclaimer: No direct preliminary studies on the cytotoxicity of (2E)-OBAA ((2E)-2-(benzo[d]oxazol-2-ylthio)-N-(4-bromophenyl)acetamide) are currently available in the public domain. This technical guide is a compilation and extrapolation of findings from studies on structurally related compounds, particularly those containing the benzoxazole-thioacetamide core. The data and methodologies presented herein are intended to provide a foundational understanding and a hypothetical framework for researchers, scientists, and drug development professionals interested in the potential cytotoxic effects of this compound.

This guide summarizes the cytotoxic activities of analogous compounds, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Data Presentation

The cytotoxic activities of benzoxazole-thioacetamide analogs against various human cancer cell lines are summarized below. These compounds share the core structure of a benzoxazole ring linked to an acetamide group via a thioether bond, which is analogous to the structure of this compound.

Table 1: Cytotoxicity of Benzoxazole-Thioacetamide Analogs Against Human Cancer Cell Lines

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| Analog 1 | Unsubstituted benzoxazole, N-cyclohexylacetamide | HCT-116 (Colon) | 3.14 ± 0.18 | [1] |

| MCF-7 (Breast) | 4.25 ± 0.21 | [1] | ||

| WI-38 (Normal) | 42.11 ± 2.13 | [1] | ||

| Analog 11 | 5-Nitrobenzoxazole, N-(p-tolyl)acetamide | HCT-116 (Colon) | 8.32 ± 0.45 | [1] |

| MCF-7 (Breast) | 9.14 ± 0.52 | [1] | ||

| WI-38 (Normal) | >100 | [1] | ||

| Analog 12 | 5-Nitrobenzoxazole, N-(4-methoxyphenyl)acetamide | HCT-116 (Colon) | 7.55 ± 0.39 | [1] |

| MCF-7 (Breast) | 8.63 ± 0.48 | [1] | ||

| WI-38 (Normal) | >100 | [1] | ||

| Compound 11 | 2-((Benzoxazol-2-ylthio)methyl)-1H-benzo[d]imidazole | HepG2 (Liver) | 5.5 ± 0.22 µg/ml | [2] |

| Compound 12 | 2-((5-Chlorobenzoxazol-2-ylthio)methyl)-1H-benzo[d]imidazole | MCF-7 (Breast) | 5.6 ± 0.32 µg/ml | [2] |

Table 2: VEGFR-2 Inhibitory Activity of Selected Benzoxazole-Thioacetamide Analogs

| Compound ID | VEGFR-2 IC50 (µM) | Reference |

| Analog 1 | 0.268 | [1] |

| Analog 11 | 0.361 | [1] |

| Analog 12 | 0.385 | [1] |

| Sorafenib (Control) | 0.352 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies of analogous compounds are provided below. These protocols can serve as a template for designing and conducting preliminary cytotoxicity studies on this compound.

1. Cell Culture and Maintenance

-

Cell Lines: Human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and normal human lung fibroblasts (WI-38) are commonly used.

-

Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

3. VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used. The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain.

-

Procedure:

-

The VEGFR-2 enzyme, a biotinylated substrate peptide, and ATP are incubated with the test compound in a kinase reaction buffer.

-

After incubation, a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin is added.

-

The TR-FRET signal is measured. Inhibition of VEGFR-2 phosphorylation of the substrate leads to a decrease in the FRET signal.

-

IC50 values are calculated from the dose-response curves.

-

4. Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.

-

Cell Preparation: Cells are treated with the test compound for a specified time. Both adherent and floating cells are collected.

-

Staining for Cell Cycle Analysis: Cells are fixed in cold 70% ethanol and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Staining for Apoptosis (Annexin V/PI Staining): Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added, and the cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. For cell cycle analysis, the DNA content is measured. For apoptosis, the percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

Caption: A general workflow for the preliminary cytotoxic evaluation of a test compound.

Hypothetical Signaling Pathway for Benzoxazole-Thioacetamide Analogs

Caption: A potential signaling pathway involving VEGFR-2 inhibition by benzoxazole-thioacetamide analogs.

References

- 1. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. africaresearchconnects.com [africaresearchconnects.com]

Investigating the targets of (2E)-OBAA in cellular pathways

Technical Guide: Cellular Targets and Pathways of Okadaic Acid

Disclaimer: Initial searches for the compound "(2E)-OBAA" did not yield sufficient public data to construct a detailed technical guide. Therefore, this document uses Okadaic Acid (OA) , a well-characterized marine toxin and potent protein phosphatase inhibitor, as a substitute to demonstrate the requested in-depth format, including data tables, experimental protocols, and pathway visualizations. The information presented herein pertains exclusively to Okadaic Acid.

Executive Summary

Okadaic Acid (OA) is a marine biotoxin that functions as a potent and selective inhibitor of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).[1] Its high affinity for these enzymes makes it an invaluable tool for studying cellular processes regulated by protein phosphorylation.[1] By inhibiting phosphatases, OA leads to the hyperphosphorylation of numerous substrate proteins, profoundly impacting a multitude of cellular signaling pathways.[2][3] This guide details the primary molecular targets of OA, summarizes its effects on key cellular pathways, provides quantitative inhibitory data, and outlines relevant experimental methodologies.

Primary Cellular Targets of Okadaic Acid

The principal targets of Okadaic Acid are serine/threonine protein phosphatases. OA exhibits differential affinity for various phosphatase subtypes, allowing for its use in dissecting the roles of specific phosphatases in cellular signaling.[4]

Table 1: Quantitative Inhibitory Activity of Okadaic Acid

| Target | IC50 (nM) | Notes |

| Protein Phosphatase 2A (PP2A) | 0.1 - 0.3 | High-affinity target; complete inhibition at 1-2 nM.[4][5] |

| Protein Phosphatase 1 (PP1) | 15 - 50 | Lower affinity compared to PP2A.[4][5] |

| Protein Phosphatase 3 (PP3) | 3.7 - 4 | Moderate affinity.[5] |

| Protein Phosphatase 4 (PP4) | 0.1 | High-affinity target, similar to PP2A.[5] |

| Protein Phosphatase 5 (PP5) | 3.5 | Moderate affinity.[5] |

| Protein Phosphatase 2C (PP2C) | No significant inhibition | OA does not effectively inhibit PP2C.[5] |

IC50 values represent the concentration of OA required to inhibit 50% of the enzyme's activity. These values can vary depending on the specific assay conditions.

Affected Cellular Signaling Pathways

The inhibition of PP1 and PP2A by Okadaic Acid results in the hyperphosphorylation of a wide array of proteins, leading to the dysregulation of numerous critical signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

OA treatment leads to the activation of several components of the MAPK pathway, including ERK1/2 and MEK1/2.[6] This is a consequence of the sustained phosphorylation of these kinases in the absence of phosphatase activity. The activation of the MAPK pathway by OA has been implicated in the induction of both cell death and proliferation, depending on the cellular context.[7][8]

Figure 1. Mechanism of MAPK pathway activation by Okadaic Acid.

Cell Cycle Regulation

Okadaic Acid can induce mitotic arrest and premature chromosome condensation in various cell types.[2] This is attributed to the hyperphosphorylation of key cell cycle regulatory proteins, such as histone H1 and lamins, which are normally dephosphorylated during mitotic exit.

Tau Hyperphosphorylation and Neurotoxicity

In neuronal cells, OA is widely used to induce a pathological state resembling Alzheimer's disease.[9] It causes the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of neurofibrillary tangles in Alzheimer's.[2][5] This effect is a direct result of the inhibition of PP2A, the primary tau phosphatase in the brain.

Hippo Signaling Pathway

OA has been shown to activate the Hippo pathway by promoting the phosphorylation of core kinases MST1 and MST2.[10] PP2A negatively regulates these kinases, and its inhibition by OA leads to the activation of this tumor-suppressive pathway.[10]

Experimental Protocols

Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol provides a general method for quantifying the inhibitory effect of Okadaic Acid on PP2A activity using a colorimetric assay.

Materials:

-

Okadaic Acid standards

-

Purified PP2A enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

-

Chromogenic substrate (e.g., p-nitrophenyl phosphate, pNPP)

-

Stop solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Okadaic Acid standards in the assay buffer.

-

Add 50 µL of each standard or sample to the wells of a 96-well plate in duplicate.

-

Add 70 µL of the PP2A enzyme solution to each well and mix gently.

-

Incubate the plate for 20 minutes at 30°C.

-

Initiate the reaction by adding 90 µL of the chromogenic substrate (pNPP) to each well.

-

Incubate the plate for 30 minutes at 30°C.

-

Stop the reaction by adding 70 µL of the stop solution to each well.

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each OA concentration and determine the IC50 value by plotting the inhibition curve.

Western Blot Analysis of Tau Phosphorylation

This protocol describes the detection of increased tau phosphorylation in cell culture following treatment with Okadaic Acid.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Okadaic Acid

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-tau (specific to a phosphorylation site, e.g., Ser396) and anti-total-tau

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture neuronal cells to the desired confluency.

-

Treat the cells with Okadaic Acid (e.g., 10-100 nM) for a specified time (e.g., 1-4 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-phospho-tau antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-tau antibody to normalize for protein loading.

Figure 2. Experimental workflow for Western blot analysis.

Conclusion

Okadaic Acid is a powerful research tool for investigating the roles of protein phosphatases PP1 and PP2A in cellular signaling. Its ability to induce hyperphosphorylation of a vast number of proteins allows for the detailed study of pathways involved in cell cycle control, MAPK signaling, and neurodegenerative disease models. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers utilizing Okadaic Acid to explore these and other phosphorylation-dependent cellular processes.

References

- 1. Okadaic acid: a new probe for the study of cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Okadaic acid influences xenobiotic metabolism in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of (2E)-OBAA for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (2E)-4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid, commonly known as (2E)-OBAA or OBAA. As a potent inhibitor of phospholipase A2 (PLA2), understanding the physicochemical properties of this compound is critical for its effective use in research and drug development. This document outlines its solubility in various solvents, stability under different conditions, and provides insights into its mechanism of action through the PLA2 signaling pathway.

Core Concepts: Solubility of this compound

This compound is a lipophilic molecule, a characteristic primarily due to the long octadecyl carbon chain. This structural feature dictates its solubility profile, making it more soluble in organic solvents than in aqueous solutions.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | A common solvent for preparing stock solutions. |

| Other Organic Solvents | Expected to be soluble | Not specified | Due to its lipophilic nature, solubility is anticipated in solvents like ethanol, methanol, and dichloromethane. Quantitative data is currently limited in publicly available literature. |

| Aqueous Solutions | Poorly soluble | Not specified | The hydrophobic octadecyl tail significantly limits its solubility in water. |

Note: The quantitative solubility of this compound in a wide range of organic solvents and aqueous buffers at various pH values and temperatures is not extensively documented in publicly available literature. Researchers are advised to determine solubility experimentally for their specific applications.

Experimental Protocol for Determining Solubility

A standard method for determining the equilibrium solubility of a lipophilic compound like this compound is the shake-flask method.

Workflow for Solubility Determination

Methodological & Application

Application Notes and Protocols for (2E)-OBAA in PLA2 Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are critical mediators in a variety of physiological and pathological processes, including inflammation, signal transduction, and host defense. These enzymes catalyze the hydrolysis of the sn-2 position of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a wide array of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, making PLA2 a significant target for the development of anti-inflammatory therapeutics.

(2E)-OBAA is a potent inhibitor of phospholipase A2.[1] This document provides detailed application notes and experimental protocols for the use of this compound in PLA2 inhibition assays, intended for researchers and professionals in drug development and related scientific fields.

Quantitative Data

The inhibitory activity of this compound against PLA2 has been characterized by its half-maximal inhibitory concentration (IC50). Additionally, its effect on calcium influx, a key process in PLA2 activation, has been quantified.

| Compound | Target/Activity | IC50 Value |

| This compound | Phospholipase A2 (PLA2) | 70 nM[1] |

| This compound | Melittin-induced Ca2+ influx | 0.4 µM[1] |

Signaling Pathway

The following diagram illustrates the central role of Phospholipase A2 in the arachidonic acid signaling cascade, which is inhibited by this compound.

Caption: PLA2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are adapted from established methods for measuring PLA2 inhibition and can be utilized for evaluating this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Spectrophotometric Assay for PLA2 Inhibition

This protocol is based on a coupled enzymatic reaction where the release of a fatty acid by PLA2 is measured.

Materials:

-

Phospholipase A2 (e.g., from bee venom or porcine pancreas)

-

This compound

-

Dilinoleoyl phosphatidylcholine (DLPC) - Substrate

-

Lipoxygenase (LOX) - Coupling enzyme

-

Tris-HCl buffer (50 mM, pH 8.5)

-

Deoxycholate

-

Spectrophotometer capable of reading at 234 nm

-

96-well UV-transparent microplate

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of PLA2 and LOX in Tris-HCl buffer.

-

Prepare the substrate solution containing DLPC and deoxycholate in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

A series of dilutions of this compound or vehicle control (DMSO).

-

PLA2 enzyme solution.

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

To each well, add the substrate solution containing DLPC and the coupling enzyme, LOX, to start the reaction.

-

-

Measurement:

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

-

Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol 2: Fluorometric Assay for PLA2 Inhibition

This protocol utilizes a fluorogenic substrate that emits a fluorescent signal upon cleavage by PLA2.

Materials:

-

Phospholipase A2

-

This compound

-

Fluorogenic PLA2 substrate (e.g., a substrate with a quencher and a fluorophore that are separated upon cleavage)

-

Assay buffer (specific to the chosen fluorogenic substrate kit)

-

Fluorometer or microplate reader with fluorescence capabilities

-

96-well black microplate

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of PLA2 in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

A series of dilutions of this compound or vehicle control.

-

PLA2 enzyme solution.

-

-

Incubate at room temperature for 15-30 minutes.

-

-

Initiation of Reaction:

-

Add the fluorogenic PLA2 substrate to each well to start the reaction.

-

-

Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period.

-

-

Data Analysis:

-

Calculate the reaction rates from the increase in fluorescence over time.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Calculate the IC50 value as described in Protocol 1.

-

Experimental Workflow

The following diagram outlines the general workflow for conducting a PLA2 inhibition assay.

Caption: General workflow for a PLA2 inhibition assay.

Logical Relationship of Inhibition

The following diagram illustrates the logical steps leading to the determination of the inhibitory potential of this compound.

Caption: Logical flow for determining the IC50 of this compound.

References

Application Notes and Protocols for Studying (2E)-OBAA-Induced Apoptosis in HUVECs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-OBAA is a potent inhibitor of phospholipase A2 (PLA2) with an IC50 of 70 nM.[1][2] Emerging evidence suggests that this compound induces apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs), highlighting its potential as a tool for studying endothelial cell biology and as a candidate for therapeutic development.[1][2] Understanding the mechanism by which this compound induces apoptosis in HUVECs is crucial for these applications.

These application notes provide a comprehensive set of protocols to investigate the apoptotic effects of this compound on HUVECs, from initial cell viability screening to the analysis of key apoptotic markers and signaling pathways.

Key Concepts in this compound-Induced Apoptosis

The induction of apoptosis by this compound in HUVECs is expected to involve the modulation of key signaling pathways that regulate programmed cell death. As a PLA2 inhibitor, this compound may initiate apoptosis through mechanisms linked to alterations in membrane phospholipid metabolism and the generation of downstream signaling molecules. Key events to investigate include:

-

Cell Viability and Proliferation: Assessing the dose-dependent effect of this compound on HUVEC viability to determine the optimal concentration range for apoptosis studies.

-

Apoptotic Cell Morphology: Observing characteristic changes in cell morphology, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.

-

Activation of Caspases: Measuring the activity of executioner caspases, such as caspase-3, which are central to the apoptotic process.

-

Mitochondrial Pathway Involvement: Examining changes in the expression of Bcl-2 family proteins, the release of cytochrome c from mitochondria, and the production of reactive oxygen species (ROS).

Data Presentation: Expected Outcomes of this compound Treatment

The following tables present hypothetical, yet realistic, quantitative data that could be expected from the described experiments. These tables are intended to serve as a guide for data representation and interpretation.

Table 1: Dose-Dependent Effect of this compound on HUVEC Viability (MTT Assay)

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 1 | 95.3 ± 4.8 |

| 5 | 78.1 ± 6.1 |

| 10 | 52.4 ± 5.5 |

| 25 | 28.9 ± 4.2 |

| 50 | 15.7 ± 3.9 |

Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 3.2 ± 1.1 | 1.5 ± 0.8 |

| This compound (10 µM) | 25.8 ± 3.5 | 8.9 ± 2.1 |

| This compound (25 µM) | 42.1 ± 4.2 | 15.3 ± 2.9 |

Table 3: Caspase-3 Activity in HUVECs Treated with this compound

| Treatment | Caspase-3 Activity (Fold Change vs. Control) |

| Control | 1.0 |

| This compound (10 µM) | 3.8 ± 0.5 |

| This compound (25 µM) | 7.2 ± 0.9 |

Table 4: Western Blot Densitometry Analysis of Apoptosis-Related Proteins

| Treatment | Relative Bcl-2 Expression | Relative Bax Expression | Bcl-2/Bax Ratio |

| Control | 1.0 | 1.0 | 1.0 |

| This compound (25 µM) | 0.4 ± 0.1 | 2.1 ± 0.3 | 0.19 |

Experimental Protocols

HUVEC Culture and Treatment

-

Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium (EGM) supplemented with 10% fetal bovine serum (FBS), hydrocortisone, bovine brain extract, gentamicin, amphotericin B, and epidermal growth factor. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage HUVECs when they reach 80-90% confluency.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Treat HUVECs for the desired time points (e.g., 24, 48 hours).

Cell Viability Assay (MTT Assay)

-

Seed HUVECs in a 96-well plate at a density of 2 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Seed HUVECs in 6-well plates at a density of 2 x 10^5 cells/well and treat with this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 400 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay (Colorimetric)

-

Lyse approximately 2 x 10^6 HUVECs treated with this compound using 50 µL of cold Lysis Buffer.

-

Incubate the lysate on ice for 30 minutes, with gentle mixing every 10 minutes.

-

Centrifuge at 12,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add 45 µL of sample (containing 50–200 µg of protein) to each well.

-

Prepare a reaction solution containing 50 µL of 2X Reaction Buffer and 0.5 µL of DTT per sample.

-

Add 50 µL of the reaction solution to each well.

-

Add 5 µL of DEVD-p-NA substrate to each well.

-

Incubate at 37°C for 1-2 hours.

Western Blot Analysis of Bcl-2 Family Proteins

-

After treatment with this compound, wash HUVECs twice with ice-cold PBS and lyse the cells in RIPA buffer containing protease inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system and perform densitometric analysis.[5][6][7]

Cytochrome c Release Assay

-

Harvest approximately 5 x 10^7 HUVECs by centrifugation.

-

Use a mitochondrial isolation kit to separate the cytosolic and mitochondrial fractions according to the manufacturer's instructions.

-

Perform Western blot analysis on both fractions to detect the presence of cytochrome c.[8] Use an antibody specific for a mitochondrial protein (e.g., COX IV) as a control for fraction purity.

Measurement of Reactive Oxygen Species (ROS) Production

-

Seed HUVECs in a suitable plate for fluorescence microscopy or a 96-well plate for fluorometry.

-

Load the cells with a ROS-sensitive fluorescent probe, such as DCF-DA (for general ROS) or MitoSOX Red (for mitochondrial superoxide), according to the manufacturer's protocol.[9][10][11]

-

Treat the cells with this compound.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths.

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound-induced apoptosis in HUVECs.

Caption: Workflow for investigating this compound-induced HUVEC apoptosis.

References

- 1. This compound|221632-26-4|COA [dcchemicals.com]

- 2. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

- 3. mpbio.com [mpbio.com]

- 4. abcam.com [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Measurement of ROS production [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. sm.unife.it [sm.unife.it]

Application Notes and Protocols for (2E)-OBAA in Trypanosoma brucei Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-OBAA, also known as (2E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, has been identified as a potent inhibitor of phospholipase A2 (PLA2) in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). This compound has been shown to block melittin-induced calcium influx in bloodstream forms of the parasite, suggesting its potential as a lead compound for the development of novel anti-trypanosomal drugs.[1][2] These application notes provide detailed protocols for the use of this compound in T. brucei culture, including methods for assessing its effects on parasite viability, morphology, and calcium signaling.

Mechanism of Action

This compound targets phospholipase A2 (PLA2), an enzyme crucial for various cellular processes, including membrane remodeling and signal transduction. In Trypanosoma brucei, PLA2 activity is linked to the regulation of intracellular calcium levels.[1] By inhibiting PLA2, this compound disrupts calcium homeostasis, a pathway that is essential for the parasite's survival and virulence. Specifically, it has been demonstrated to block the influx of calcium induced by the peptide melittin.[1][2]

Quantitative Data Summary

The following table summarizes the known quantitative data for the activity of this compound against Trypanosoma brucei.

| Parameter | Value | Cell Type | Reference |

| IC50 (Melittin-induced Ca2+ influx inhibition) | 0.4 µM | Bloodstream form | [1][2] |

| IC50 (Phospholipase A2 inhibition) | 70 nM | Not Specified | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound (CAS: 221632-26-4) should be handled with appropriate laboratory safety precautions.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.29 mg of this compound (Molecular Weight: 428.65 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. Before use, allow an aliquot to equilibrate to room temperature.

-

Trypanosoma brucei Bloodstream Form (BSF) Culture

-

Materials:

-

Trypanosoma brucei bloodstream form (e.g., Lister 427 strain)

-

HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

-

T-25 cell culture flasks

-

Humidified incubator at 37°C with 5% CO2

-

-